
1-(2-Pyridyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyridyl)-1H-tetrazole, also known as PPT, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. PPT is a heterocyclic compound that contains a tetrazole ring and a pyridine ring, making it a versatile molecule for various applications. In
作用机制
The mechanism of action of 1-(2-Pyridyl)-1H-tetrazole is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. 1-(2-Pyridyl)-1H-tetrazole has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 1-(2-Pyridyl)-1H-tetrazole has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(2-Pyridyl)-1H-tetrazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 1-(2-Pyridyl)-1H-tetrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Pyridyl)-1H-tetrazole has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the significant advantages of 1-(2-Pyridyl)-1H-tetrazole is its ability to coordinate with various metal ions, making it a versatile ligand for the formation of metal complexes. 1-(2-Pyridyl)-1H-tetrazole is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, one of the limitations of 1-(2-Pyridyl)-1H-tetrazole is its stability, as it can decompose under certain conditions, such as high temperature and acidic conditions.
未来方向
There are several future directions for research on 1-(2-Pyridyl)-1H-tetrazole. One area of research is the development of 1-(2-Pyridyl)-1H-tetrazole-based metal complexes for various applications, such as catalysis and drug delivery. Another area of research is the investigation of the mechanism of action of 1-(2-Pyridyl)-1H-tetrazole, which could lead to the development of new drugs that target specific enzymes. Additionally, the exploration of the anti-inflammatory and anti-cancer properties of 1-(2-Pyridyl)-1H-tetrazole could lead to the development of new therapies for various diseases.
合成方法
The synthesis of 1-(2-Pyridyl)-1H-tetrazole involves the reaction of 2-pyridinecarboxaldehyde with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which then undergoes cyclization to form the tetrazole ring. The yield of 1-(2-Pyridyl)-1H-tetrazole can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
1-(2-Pyridyl)-1H-tetrazole has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-(2-Pyridyl)-1H-tetrazole is in the field of coordination chemistry, where it is used as a ligand to form metal complexes. 1-(2-Pyridyl)-1H-tetrazole can coordinate with various metal ions, such as copper, iron, and cobalt, to form stable complexes that exhibit unique properties.
属性
CAS 编号 |
171018-19-2 |
|---|---|
产品名称 |
1-(2-Pyridyl)-1H-tetrazole |
分子式 |
C6H5N5 |
分子量 |
147.14 g/mol |
IUPAC 名称 |
2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-4-7-6(3-1)11-5-8-9-10-11/h1-5H |
InChI 键 |
WVWDTPAJDFMZOB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=NN=N2 |
规范 SMILES |
C1=CC=NC(=C1)N2C=NN=N2 |
同义词 |
Pyridine, 2-(1H-tetrazol-1-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



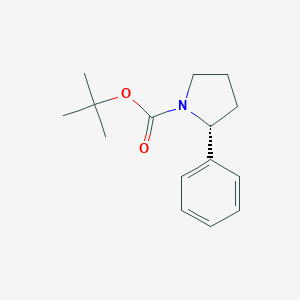
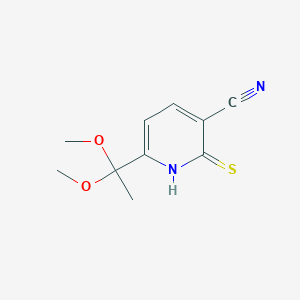
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
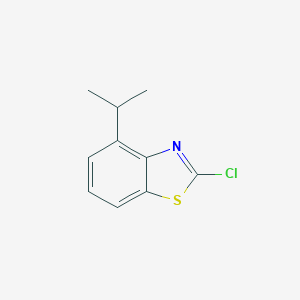
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
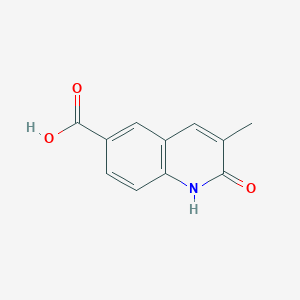
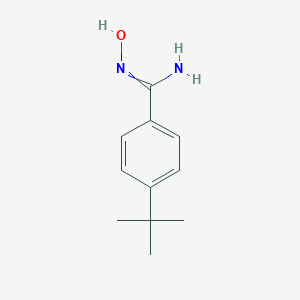
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)

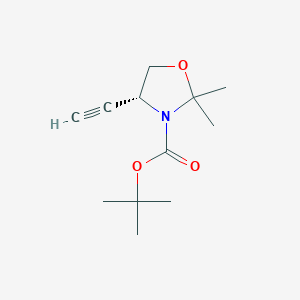

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
